molecular formula C12H16F2N2O2 B153097 tert-Butyl 2-(3,5-difluorobenzyl)hydrazinecarboxylate CAS No. 123566-47-2

tert-Butyl 2-(3,5-difluorobenzyl)hydrazinecarboxylate

Cat. No.: B153097
CAS No.: 123566-47-2
M. Wt: 258.26 g/mol
InChI Key: NXGRHCFNYDZNRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-Butyl 2-(3,5-difluorobenzyl)hydrazinecarboxylate is a useful research compound. Its molecular formula is C12H16F2N2O2 and its molecular weight is 258.26 g/mol. The purity is usually 95%.
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Scientific Research Applications

Anti-inflammatory Potential

A study conducted by Almeida et al. (2020) synthesized a novel di-tert-butylphenol compound to evaluate its potential anti-nociceptive and anti-inflammatory activities in vivo. The compound demonstrated significant reduction in abdominal writhing and nociception in mice, suggesting its potential as an anti-inflammatory drug. The mechanism might be related to the reduction of pro-inflammatory mediators, showing promise for further research into similar compounds for anti-inflammatory applications (Almeida et al., 2020).

Skin Whitening Agent Development

Ki et al. (2013) synthesized new molecules presumed to inhibit melanogenesis for the development of skin whitening agents. One of the molecules showed strong potential in topical formulations, indicating the usefulness of tert-Butyl 2-(3,5-difluorobenzyl)hydrazinecarboxylate derivatives in cosmetic applications and the development of skin care products (Ki et al., 2013).

Detoxification and Protection Against Carcinogenesis

Research by Benson et al. (1979) on the effects of BHA (a related compound) on enzyme activities suggests that this compound might also influence detoxifying enzyme systems. The study found elevated activities of enzymes like glutathione S-transferase and epoxide hydratase in response to BHA, indicating potential protective effects against chemical carcinogenesis and toxicity (Benson et al., 1979).

Metabolic Pathway Exploration

A study focused on the metabolism of butylated hydroxytoluene (BHT), another related compound, by Yamamoto et al. (1991), revealed insights into the metabolic pathways that might be shared with this compound. Understanding these pathways is crucial for assessing the safety and efficacy of chemical compounds in biological systems (Yamamoto et al., 1991).

Properties

IUPAC Name

tert-butyl N-[(3,5-difluorophenyl)methylamino]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16F2N2O2/c1-12(2,3)18-11(17)16-15-7-8-4-9(13)6-10(14)5-8/h4-6,15H,7H2,1-3H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXGRHCFNYDZNRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NNCC1=CC(=CC(=C1)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16F2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.